4-Mercaptobenzo[d]oxazole-2-carbonitrile
Description
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
4-sulfanyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H |
InChI Key |
JIHLLWBAXLJIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Mercaptobenzo[d]oxazole-2-carbonitrile typically involves the use of 2-aminophenol as a precursor. The synthetic routes often include:
Cyclization Reactions: The cyclization of 2-aminophenol with carbon disulfide and subsequent reaction with cyanogen bromide.
Oxidative Coupling: The oxidative coupling of 2-aminophenol with primary alcohols in the presence of catalysts such as Fe3O4@SiO2@PPh2-Rh.
Industrial Production: Industrial methods may involve the use of magnetically recoverable catalysts to enhance the efficiency and eco-friendliness of the synthesis process.
Chemical Reactions Analysis
4-Mercaptobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions: Reagents such as potassium ferricyanide, CuI2, and Pd(OAc)2 are commonly used in these reactions.
Scientific Research Applications
4-Mercaptobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry:
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of human carbonic anhydrases by binding to the enzyme’s active site, which contains a zinc ion coordinated by histidine residues . This binding inhibits the enzyme’s activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Mercaptobenzo[d]oxazole-2-carbonitrile can be contextualized by comparing it to related heterocycles, as outlined below:
2-Mercaptobenzo[d]thiazole-4-carbonitrile
- Structural Differences : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen in the heterocycle).
- Synthesis: Prepared via heating 2-amino-3-chlorobenzonitrile with potassium ethylxanthate in DMF/N-methylpiperidinone at 180°C for 12 hours, yielding >96% .
- Applications : Demonstrated anticancer activity in preliminary studies, likely due to kinase modulation .
5-Bromobenzo[d]oxazole-2-carbonitrile
- Structural Differences : Substitutes the mercapto group with bromine at the 5-position.
- Commercial Availability : Priced at €829.00 per gram (CymitQuimica, 2025), indicating high synthetic complexity .
5-Amino-2-methyloxazole-4-carbonitrile
- Structural Differences: Features an amino (–NH₂) and methyl (–CH₃) group instead of mercapto and benzo-fused rings.
- Safety Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications : Likely used as a building block for agrochemicals or pharmaceuticals, though less suited for metal-binding applications compared to mercapto derivatives.
Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile
- Structural Differences : Incorporates two fused thiadiazole rings instead of a single oxazole.
- Characterization : Supported by extensive NMR, IR, and HR mass spectrometry data .
- Applications: Potential use in optoelectronics due to extended π-conjugation, contrasting with the medicinal focus of mercapto-oxazole derivatives.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
